![molecular formula C10H18ClNO3 B2796553 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1485748-35-3](/img/structure/B2796553.png)
1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride
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Description
“1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C10H18ClNO3 and a molecular weight of 235.71 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride”, often involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be tuned by using a specific oxidant and additive .Molecular Structure Analysis
The molecular structure of “1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure also includes an oxan-4-yl group and a carboxylic acid group .Scientific Research Applications
Drug Discovery
Pyrrolidine is a versatile scaffold for novel biologically active compounds . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Treatment of Human Diseases
Compounds characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in the literature as having bioactive properties . These compounds could potentially be used in the treatment of various human diseases .
Synthesis of Alkaloids
Pyrrolidin-2-ones have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).
Synthesis of Unusual β-Amino Acids
Pyrrolidin-2-ones have also been used in the synthesis of unusual β-amino acids such as statin and its derivatives . β-Amino acids occur rarely in nature but are bioactive and are used in medicinal chemistry and drug design.
Antimicrobial Activity
Pyrrolone derivatives exhibit diverse biological activities such as antimicrobial activity . This suggests that “1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride”, which contains a pyrrolidine ring, could potentially have antimicrobial properties.
Anticancer Activity
Pyrrolone derivatives also exhibit anticancer activity . Therefore, “1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride” could potentially be used in cancer treatment.
properties
IUPAC Name |
1-(oxan-4-yl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c12-10(13)9-2-1-5-11(9)8-3-6-14-7-4-8;/h8-9H,1-7H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXKKDJGUNQMKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCOCC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride |
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